1-Ethynyl-4-phenylcyclohexanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H16O |
|---|---|
Molecular Weight |
200.28g/mol |
IUPAC Name |
1-ethynyl-4-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C14H16O/c1-2-14(15)10-8-13(9-11-14)12-6-4-3-5-7-12/h1,3-7,13,15H,8-11H2 |
InChI Key |
FUFMQDPEADAKMD-UHFFFAOYSA-N |
SMILES |
C#CC1(CCC(CC1)C2=CC=CC=C2)O |
Canonical SMILES |
C#CC1(CCC(CC1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Classical and Conventional Synthetic Approaches
Conventional methods for synthesizing 1-ethynylcyclohexanol derivatives are well-established, primarily relying on the nucleophilic addition of an acetylide to a ketone. wikipedia.org These reactions are typically high-yielding and utilize readily available starting materials.
Condensation Reactions Utilizing Cyclohexanones and Terminal Alkynes
The most direct route to 1-Ethynyl-4-phenylcyclohexanol is the condensation reaction between 4-phenylcyclohexanone (B41837) and a terminal alkyne. thermofisher.com This reaction, a specific type of alkynylation, involves the nucleophilic attack of an acetylide anion on the electrophilic carbonyl carbon of the cyclohexanone (B45756).
The acetylide is commonly prepared in situ from acetylene (B1199291) or a protected alkyne. A common method involves reacting the ketone with an ethynyl (B1212043) Grignard reagent, such as ethynylmagnesium bromide, or with sodium acetylide in a suitable solvent like liquid ammonia (B1221849). wikipedia.orgthermofisher.comdss.go.th The reaction is typically followed by an acidic workup to protonate the resulting alkoxide and yield the final tertiary alcohol. The use of cosolvents like dichloromethane (B109758) (CH2Cl2) in liquid ammonia has been shown to be effective in ethynylation reactions. dss.go.th While specific yields for the 4-phenyl substituted variant are not detailed in the provided results, the general process for cyclohexanone yields 1-ethynylcyclohexanol at 70% with a 52% conversion rate. google.com
Mechanochemical approaches, such as ball milling, have also been employed for condensation reactions involving 4-phenylcyclohexanone, demonstrating high efficiency and reduced reaction times. nih.govbeilstein-journals.org For instance, an aldol (B89426) condensation between 4-phenylcyclohexanone and veratraldehyde in the presence of sodium hydroxide (B78521) reached 98% yield within 10 minutes, highlighting the potential of solvent-free methods for related transformations. nih.govbeilstein-journals.org
Interactive Table: Reagents for Condensation Reactions
| Starting Ketone | Ethynyl Source | Base/Reagent | Typical Solvent | Product |
| 4-Phenylcyclohexanone | Acetylene | Sodium amide | Liquid Ammonia | This compound sigmaaldrich.com |
| Cyclohexanone wikipedia.org | Ethynylmagnesium bromide thermofisher.com | - | Tetrahydrofuran (THF) | 1-Ethynylcyclohexanol wikipedia.org |
| Substituted Cyclohexanones google.com | Acetylene | Alkali metal hydroxides | - | Substituted 1-Ethynylcyclohexanols google.com |
Multi-step Reaction Sequences for Diverse Functionalized Derivatives
The synthesis of functionalized derivatives of this compound often involves multi-step sequences. These sequences can introduce additional chemical functionalities to the cyclohexyl ring or the phenyl group, starting from 4-phenylcyclohexanone or other precursors.
One common strategy involves the prior modification of the 4-phenylcyclohexanone ring. For example, condensation reactions with various aldehydes can introduce benzylidene groups at the C2 and C6 positions of the cyclohexanone ring. rjpbcs.com These α,β-unsaturated ketone intermediates can then undergo further reactions. Although not explicitly detailed for ethynylation, these functionalized ketones represent potential precursors for more complex this compound derivatives. The subsequent ethynylation would proceed as described in the section above, adding the acetylenic group to the carbonyl.
Another approach could involve a Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govbeilstein-journals.org While typically used to couple alkynes to aromatic rings, variations could potentially be adapted to create derivatives.
Advanced and Stereoselective Synthesis
Achieving stereochemical control during the synthesis of this compound is crucial for producing specific enantiomers, which can have distinct properties. Enantioselective synthesis, also known as asymmetric synthesis, employs chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. wikipedia.org
Asymmetric Alkynylation of Cyclohexanone Derivatives
The asymmetric addition of an alkynyl group to the prochiral 4-phenylcyclohexanone is a primary strategy for synthesizing enantiomerically enriched this compound. This transformation typically involves a metal-alkynylide species and a chiral ligand.
A prominent example is the Carreira reaction, which uses zinc triflate (Zn(OTf)2) and a chiral amino alcohol ligand, such as N-methylephedrine, to facilitate the enantioselective addition of terminal alkynes to aldehydes and ketones. wikipedia.org This method has been shown to produce propargyl alcohols with high enantiomeric excesses (up to 99% ee). wikipedia.org Applying this system to 4-phenylcyclohexanone with an appropriate terminal alkyne would be a direct method to achieve the chiral product. The process involves the in situ generation of a chiral zinc-alkynylide complex that preferentially attacks one face of the ketone.
Other catalytic systems for asymmetric alkynylation include those based on chiral scandium(III) complexes, which have been studied for related transformations like the Baeyer-Villiger oxidation of 4-phenylcyclohexanone. researchgate.net The development of organocatalysis also offers pathways for such asymmetric syntheses. frontiersin.org
Interactive Table: Catalysts for Asymmetric Alkynylation
| Catalyst System | Chiral Ligand Example | Metal | Typical Substrate | Enantiomeric Excess (ee) |
| Carreira Synthesis wikipedia.org | N-Methylephedrine | Zinc | Aldehydes | Up to 99% wikipedia.org |
| Soai Reaction wikipedia.org | Chiral Amino Alcohols | Zinc | Aldehydes | Up to 34% wikipedia.org |
| PyBox-Copper Catalysis nih.gov | Pyridine-based chiral ligand (PyBox) | Copper | Tetrahydroisoquinolines | Up to 79% nih.govbeilstein-journals.org |
Chiral Auxiliary Approaches in Cyclohexanol (B46403) Synthesis and Derivatization
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemistry of subsequent reactions. wikipedia.org After the desired chiral center is created, the auxiliary is removed.
In the context of this compound synthesis, a chiral auxiliary could be attached to the 4-phenylcyclohexanone precursor. For example, pseudoephedrine and pseudoephenamine are effective chiral auxiliaries that can be converted into amide derivatives. harvard.edu The enolates of these amides undergo highly diastereoselective alkylation reactions. While typically used for alkylation, similar principles of steric hindrance guiding the approach of a reactant could be applied to other additions.
Another relevant auxiliary is trans-2-phenylcyclohexanol. wikipedia.orgnih.gov This chiral alcohol can be used to form chiral enol ethers, which then undergo diastereoselective reactions. researchgate.net For instance, cycloaddition reactions of enol ethers derived from (-)-trans-2-phenylcyclohexanol show high levels of asymmetric induction. researchgate.net A synthetic sequence could involve such a diastereoselective reaction to set the stereochemistry on the cyclohexyl ring before the ketone is regenerated and subjected to ethynylation.
Enantioselective Transformations, Including Ring Opening Reactions of Epoxides
An alternative strategy for obtaining chiral cyclohexanols involves the enantioselective ring-opening of meso-epoxides. thieme-connect.de A meso-epoxide is an achiral, symmetrical molecule that can be converted into a chiral product.
For the synthesis of a precursor to chiral this compound, one could envision the asymmetric ring-opening of cyclohexene (B86901) oxide. The reaction of meso-cyclohexene epoxide with a phenyl nucleophile, like phenyllithium, in the presence of a chiral Schiff base ligand can yield (1S,2R)-2-phenylcyclohexanol with enantiomeric excesses ranging from 9% to 67%. scielo.org.mxscielo.org.mx This chiral alcohol could then be oxidized to the corresponding chiral 2-phenylcyclohexanone (B152291). Subsequent ethynylation would need to be controlled to avoid racemization and to achieve the desired diastereomer of the final product.
Alternatively, the enantioselective ring-opening of meso-epoxides with alkynyl nucleophiles, catalyzed by chiral gallium or other metal complexes, provides a direct route to chiral alkynyl alcohols. researchgate.net This approach would simultaneously form the two adjacent stereocenters in a controlled manner.
Catalytic Synthesis Approaches
Catalysis is central to the efficient synthesis of complex molecules like this compound. Various catalytic systems, including those based on transition metals, gold, enzymes, and Lewis acids, offer distinct advantages in terms of yield, selectivity, and reaction conditions.
Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira-type)
The Sonogashira coupling is a cornerstone of carbon-carbon bond formation, specifically between sp² and sp carbon atoms. gold-chemistry.orgnumberanalytics.com This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide. gold-chemistry.orgnumberanalytics.com In the context of synthesizing this compound, the key step is the addition of an ethynyl group to the carbonyl carbon of 4-phenylcyclohexanone.
While the classic Sonogashira reaction couples an alkyne to a halide, related palladium-catalyzed alkynylations of carbonyl compounds are well-established. These reactions form tertiary propargylic alcohols, which are crucial intermediates in organic synthesis. organic-chemistry.org The synthesis of this compound can be envisioned through the direct alkynylation of 4-phenylcyclohexanone using a terminal alkyne in the presence of a palladium catalyst.
Moreover, 1-ethynyl-cyclohexanol itself can serve as a stable and efficient acetylene surrogate in Sonogashira coupling reactions, providing a method for the synthesis of diarylacetylenes without needing to handle gaseous acetylene. researchgate.net This highlights the utility of the ethynyl-cyclohexanol motif in facilitating further chemical transformations. Modifications to the traditional Sonogashira protocol, such as copper-free systems, have been developed to avoid the issue of alkyne homocoupling, which can be a significant side reaction. gold-chemistry.org
Table 1: Key Components in Sonogashira-type Reactions
| Component | Role | Common Examples |
|---|---|---|
| Catalyst | Facilitates oxidative addition and reductive elimination | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Co-catalyst | Activates the terminal alkyne | CuI |
| Base | Neutralizes HX byproduct, aids in catalyst regeneration | Et₃N, piperidine, DABCO iust.ac.ir |
| Alkyne Source | Provides the ethynyl group | Acetylene gas, protected acetylenes, 1-ethynyl-cyclohexanol researchgate.net |
| Substrate | Carbonyl compound or halide | 4-Phenylcyclohexanone, Aryl halides numberanalytics.com |
Gold-Catalyzed Reactions of Activated Alkynes in Cyclohexanol Frameworks
Gold catalysis has emerged as a powerful tool for activating carbon-carbon triple bonds towards nucleophilic attack. frontiersin.org Gold(I) and gold(III) complexes are soft, carbophilic Lewis acids that can catalyze a wide range of transformations, including cyclizations and additions involving alkynes. frontiersin.orgnih.gov The synthesis of a cyclohexanol framework like this compound can be approached through gold-catalyzed reactions that construct the ring or introduce the functional groups.
Gold catalysts can activate an alkyne group, making it susceptible to intramolecular nucleophilic attack by a suitably positioned functional group. frontiersin.orgnih.gov For instance, a gold catalyst can facilitate the cyclization of a 1,n-enyne, where the alkene attacks the gold-activated alkyne, leading to carbocyclic structures. While direct synthesis of this compound via this method is not explicitly detailed, the principles apply to the formation of functionalized cyclohexyl rings. Gold-catalyzed reactions often proceed under mild conditions and exhibit unique reactivity compared to other transition metals. nih.gov They are particularly effective for reactions involving specially activated alkynes, such as ynamides, which feature an electron-donating group on the alkyne. nih.gov
Biocatalytic Transformations for Selective Functionalization
Biocatalysis offers a green and highly selective alternative for synthesizing chiral compounds. Enzymes, operating under mild conditions in aqueous media, can achieve high levels of enantioselectivity. For this compound, which is a chiral molecule, biocatalysis can be employed for kinetic resolution of a racemic mixture or for the asymmetric synthesis from a prochiral precursor. frontiersin.orgresearchgate.net
One common approach is enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the new product. researchgate.netscience.gov Lipases are frequently used for the resolution of alcohols through enantioselective acylation. For example, lipases such as Candida antarctica lipase (B570770) B (often immobilized as Novozym 435) or lipases from Pseudomonas fluorescens and Candida rugosa can resolve racemic alcohols with high efficiency. researchgate.netrsc.org
Alternatively, ketoreductases (KREDs) can be used for the asymmetric reduction of a ketone to a chiral alcohol. frontiersin.org In the context of this compound synthesis, a KRED could be used to reduce 4-phenylcyclohexanone to the corresponding chiral alcohol, cis-4-phenylcyclohexanol, with high enantiomeric excess. frontiersin.orgresearchgate.net Subsequent chemical steps would then be required to introduce the ethynyl group. Recent studies have identified ketoreductases, such as one from Thermus caliditerrae, that are promising candidates for such transformations. frontiersin.orgresearchgate.net
Table 2: Examples of Biocatalysts in Chiral Synthesis
| Enzyme Type | Reaction | Example Substrate/Product | Potential Application |
|---|---|---|---|
| Lipase | Kinetic Resolution (Transesterification) | (R,S)-1-phenylethanol researchgate.net | Resolution of racemic this compound |
| Ketoreductase (KRED) | Asymmetric Reduction | 4-phenylcyclohexanone to cis-4-phenylcyclohexanol frontiersin.orgresearchgate.net | Asymmetric synthesis of the 4-phenylcyclohexanol (B47007) core |
| Cytochrome P450 | C-H Hydroxylation | Phenylcyclohexane (B48628) to trans-4-phenylcyclohexanol researchgate.net | Selective functionalization of the cyclohexyl ring |
Lewis Acid Catalysis in Cycloaddition and Rearrangement Reactions
Lewis acid catalysis is a fundamental strategy for activating carbonyl groups toward nucleophilic attack. nih.govrsc.org The synthesis of this compound via the addition of an alkyne to 4-phenylcyclohexanone is a prime candidate for this approach. A Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the addition of a weakly nucleophilic terminal alkyne.
This method can be rendered asymmetric by using a chiral Lewis acid catalyst, enabling the production of enantioenriched tertiary alcohols. acs.orgacs.org Research has demonstrated the highly regio- and enantioselective alkynylation of various ketones using Lewis acid catalysis. nih.govacs.orgacs.org The choice of Lewis acid, chiral ligand, and reaction conditions can be tuned to control the stereochemical outcome of the reaction, potentially yielding specific stereoisomers of this compound. nih.govacs.org
Green Chemistry and Sustainable Synthesis Methods
The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are increasingly influencing the design of synthetic routes.
Mechanochemical Synthesis Techniques for C-C Bond Formation
Mechanochemistry, which involves conducting chemical reactions by grinding or milling solids together, often in the absence of a solvent, represents a significant advancement in green synthesis. nih.govbeilstein-journals.org This technique can lead to shorter reaction times, higher yields, and reduced waste compared to traditional solution-phase chemistry. iust.ac.ir
The formation of carbon-carbon bonds, a critical step in the synthesis of this compound, is well-suited to mechanochemical methods. beilstein-journals.orgrsc.org For instance, the alkynylation of a ketone can be performed using ball milling. rsc.org Even transition metal-catalyzed reactions like the Sonogashira coupling have been successfully adapted to solvent-free, mechanochemical conditions. iust.ac.irbeilstein-journals.org By milling the reactants (e.g., 4-phenylcyclohexanone, an alkyne source) with a catalyst and a solid base, it is possible to form the desired C-C bond efficiently and sustainably. beilstein-journals.orgacs.org This approach avoids the use of large volumes of potentially hazardous solvents and simplifies product purification. nih.gov
Table 3: Comparison of Solution-Phase vs. Mechanochemical Synthesis
| Feature | Solution-Phase Synthesis | Mechanochemical Synthesis |
|---|---|---|
| Solvent | Typically required in large volumes | Often solvent-free or uses minimal liquid (LAG) nih.gov |
| Energy Input | Heating/cooling | Mechanical force (milling, grinding) iust.ac.ir |
| Reaction Time | Can be lengthy (hours to days) | Often significantly shorter (minutes to hours) beilstein-journals.org |
| Work-up | Often involves extraction, chromatography | Simpler, often involves direct isolation of the product |
| Waste | Generates solvent waste | Minimal waste generation |
Chemical Transformations and Reactivity Studies
Reactions Involving the Ethynyl (B1212043) Moiety
The ethynyl group (–C≡CH) is a versatile functional group in organic synthesis, known for its ability to participate in a variety of carbon-carbon bond-forming reactions and functional group interconversions. rsc.orgwikipedia.org
The terminal alkyne of 1-ethynyl-4-phenylcyclohexanol is a key reactive site for constructing more complex molecular architectures. It readily undergoes several types of carbon-carbon bond-forming reactions.
Addition Reactions: The triple bond of the ethynyl group can undergo addition reactions. For instance, in the presence of suitable catalysts, it can react with various reagents to form new carbon-carbon single or double bonds. A notable example is the Morita-Baylis-Hillman (MBH) reaction, where terminal alkynes react with aldehydes and olefins in the presence of a tertiary amine catalyst to yield multifunctional products. beilstein-journals.orgbeilstein-journals.org While specific studies on this compound in MBH reactions are not detailed, the general reactivity of terminal alkynes suggests its potential as a substrate in such transformations. beilstein-journals.orgbeilstein-journals.org
Coupling Reactions: Sonogashira coupling is a prominent reaction for terminal alkynes, involving the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. beilstein-journals.orgnih.govresearchgate.net This reaction is a powerful tool for forming carbon-carbon bonds between sp and sp² hybridized carbon atoms. In the context of this compound, a Sonogashira coupling could be envisioned with various aryl or vinyl halides to introduce diverse substituents. Mechanochemical approaches to the Sonogashira reaction, which can be performed under solvent-free conditions, have been developed and shown to be effective for a range of acetylenes and aryl halides. nih.govresearchgate.net
Another relevant coupling reaction is the Heck reaction, which typically involves the palladium-catalyzed reaction of an alkene with an aryl or vinyl halide. researchgate.net While the ethynyl group itself is not the primary substrate for a classic Heck reaction, derivatives of this compound could potentially participate in such transformations.
The following table summarizes potential carbon-carbon bond-forming reactions involving the ethynyl moiety:
Table 1. Potential Carbon-Carbon Bond Forming Reactions
| Reaction Type | General Reactants | Potential Product Type | Key Features |
|---|---|---|---|
| Addition (e.g., Morita-Baylis-Hillman) | Aldehyde, Olefin | Allylic Alcohols | Creates a new stereocenter. beilstein-journals.orgbeilstein-journals.org |
| Coupling (e.g., Sonogashira) | Aryl/Vinyl Halide | Di-substituted Alkynes | Palladium-catalyzed, often with a copper co-catalyst. beilstein-journals.orgnih.govresearchgate.net |
| Dimerization | Self-coupling of terminal alkyne | Symmetrical (Z,Z)-1,4-dihalo-1,3-dienes | Can be catalyzed by palladium complexes. acs.org |
The ethynyl group can be transformed into other functional groups, expanding the synthetic utility of this compound. One common transformation is the reduction of the alkyne to an alkene or an alkane. This can be achieved using various reducing agents, with the choice of reagent determining the stereochemical outcome (i.e., cis or trans alkene) or complete saturation to the corresponding ethyl-substituted cyclohexanol (B46403).
Furthermore, the terminal proton of the ethynyl group is weakly acidic and can be deprotonated by a strong base to form a metal acetylide. This acetylide can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds.
The nitro group is another versatile functional group that can be introduced and subsequently transformed. mdpi-res.com While direct nitration of the ethynyl group is not typical, derivatization of the molecule could introduce a nitro group at another position, which can then be used to modulate the electronic properties of the molecule or serve as a precursor for other functional groups via reduction to an amine. mdpi-res.com
Carbon-Carbon Bond Forming Reactions (e.g., additions, couplings)
Reactions Involving the Hydroxyl Group
The tertiary hydroxyl group of this compound can be derivatized to alter the compound's physical and chemical properties or to protect it during reactions at other sites of the molecule.
Esterification and Etherification: The hydroxyl group can be converted into an ester or an ether. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride). Etherification can be carried out under various conditions, for example, by reaction with an alkyl halide in the presence of a base. A specific example of a derivative is 1-(1-ethynyl-4-phenylcyclohexyl)oxy-4-nitrobenzene, which incorporates a nitrophenyl ether linkage. nih.gov
Protecting Groups: In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from interfering with reactions targeting other functional groups, such as the ethynyl moiety. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), ethers (e.g., methoxymethyl (MOM), benzyl (B1604629) (Bn)), and esters. The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps, as they vary in their stability towards acidic, basic, and other reagents. For example, silyl ethers are generally labile to acid and fluoride (B91410) ions, while benzyl ethers are stable to a wide range of conditions but can be removed by hydrogenolysis. The use of prodrug strategies for hydroxyl groups in medicinal chemistry often involves derivatization to esters or carbonates to improve properties like solubility or bioavailability. google.com
The following table provides examples of derivatization and protection strategies for the hydroxyl group:
Table 2. Derivatization and Protection of the Hydroxyl Group
| Transformation | Reagent/Conditions | Resulting Functional Group | Purpose |
|---|---|---|---|
| Esterification | Acyl chloride, pyridine | Ester | Modification of properties, protection. |
| Etherification | Alkyl halide, base | Ether | Modification of properties, protection. researchgate.net |
| Silylation | Silyl chloride, imidazole | Silyl Ether | Protection. |
| Benzylation | Benzyl bromide, NaH | Benzyl Ether | Protection. |
Reactions Involving the Cyclohexane (B81311) Ring
The cyclohexane ring of this compound exists in a chair conformation, and the substituents (ethynyl, hydroxyl, and phenyl groups) can occupy either axial or equatorial positions. The stereochemistry of the cyclohexane ring can influence the reactivity of the functional groups and can be a critical factor in the design of synthetic routes.
Transformations involving the cyclohexane ring itself, such as oxidation or substitution at other positions, would require careful consideration of stereochemical control. For example, the introduction of a new substituent on the ring could lead to the formation of diastereomers. The stereochemical outcome of such reactions is often dictated by the steric and electronic properties of the existing substituents and the reaction mechanism. For instance, in the biocatalytic oxidation of similar phenylcyclohexane (B48628) derivatives, selective hydroxylation at the C-4 position has been observed, demonstrating the potential for stereocontrolled functionalization of the ring. researchgate.net
Studies on related systems, such as 4-tert-butylcyclohexanone, have shown that the stereochemical course of reactions like the Bucherer–Bergs and Strecker syntheses is highly dependent on the reaction conditions and the inherent conformational preferences of the cyclohexane ring. researchgate.net These findings underscore the importance of understanding and controlling stereochemistry in the synthesis and modification of substituted cyclohexanes like this compound.
Mechanistic Studies of Rearrangement Reactions (e.g., Meinwald rearrangement)
The reactivity of this compound and structurally related α-alkynyl alcohols and epoxides is characterized by their susceptibility to rearrangement reactions, most notably the Meinwald rearrangement. This acid-catalyzed transformation typically involves the conversion of an epoxide to a carbonyl compound. However, the principles of this rearrangement can be extended to understand the behavior of propargyl alcohols like this compound under acidic conditions, which can proceed through an epoxide intermediate or a related carbocationic species.
Mechanistic investigations into the Meinwald rearrangement of analogous 1-alkynyloxiranes have provided significant insights into the factors governing this transformation. Studies on zinc-catalyzed rearrangements of tetrasubstituted 1-alkynyloxiranes have shown that a Lewis acid can efficiently promote the reaction to yield α-alkynylketones. rsc.org The proposed mechanism involves the coordination of the Lewis acid (e.g., Zn(OTf)₂) to the oxygen atom of the oxirane, which facilitates the opening of the epoxide ring to form a carbocation intermediate. Subsequent migration of a substituent and tautomerization leads to the final ketone product.
While direct mechanistic studies on the Meinwald rearrangement of this compound are not extensively documented in the reviewed literature, the behavior of similar substrates provides a strong basis for predicting its reactivity. The reaction would likely be initiated by protonation or Lewis acid activation of the hydroxyl group, followed by the loss of water to generate a tertiary carbocation. A subsequent 1,2-hydride or alkyl shift, followed by deprotonation of the acetylenic proton and tautomerization, would lead to the corresponding α,β-unsaturated ketone.
Research on the rearrangement of related alkynyl epoxides has demonstrated the efficiency of this transformation under specific catalytic conditions. For instance, the zinc-catalyzed rearrangement of various 1-alkynyloxiranes proceeds to the corresponding α-alkynylketones in high yields. rsc.org
Table 1: Zinc-Catalyzed Meinwald Rearrangement of Representative 1-Alkynyloxiranes rsc.org
| Entry | Alkynyl Epoxide | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 2-Phenyl-2-(phenylethynyl)oxirane | Zn(OTf)₂ (5.0) | CH₂Cl₂ | 20 | Not Specified | 2-Phenyl-2-(phenylethynyl)cyclohexanone | 91 |
| 2 | 2-((4-Methoxyphenyl)ethynyl)-2-phenyloxirane | Zn(OTf)₂ (5.0) | CH₂Cl₂ | 20 | 2 | 2-((4-Methoxyphenyl)ethynyl)-2-phenylcyclohexanone | 89 |
The data in Table 1 illustrates that the Meinwald rearrangement of these related compounds is a high-yielding process under mild conditions, suggesting that this compound would likely undergo a similar efficient rearrangement under appropriate acidic or Lewis acidic catalysis. The specific product would depend on the migratory aptitude of the adjacent groups.
Further studies have also explored the synthesis of related alkynols from their corresponding epoxides using acidic catalysts. For example, the treatment of an alkynyl epoxide with TsOH·H₂O has been shown to yield the corresponding alkynol, indicating that the reaction pathway can be directed towards different products based on the choice of acid and reaction conditions. rsc.org
Mechanistic Investigations of Reactions Involving 1 Ethynyl 4 Phenylcyclohexanol
Elucidation of Reaction Pathways and Transient Intermediates
The primary route to synthesizing 1-Ethynyl-4-phenylcyclohexanol involves the nucleophilic addition of an acetylide anion to the carbonyl carbon of 4-phenylcyclohexanone (B41837). This reaction proceeds through a well-established pathway common for organometallic additions to ketones.
The key steps and intermediates are:
Formation of the Nucleophile: A strong base, such as sodium hydride or an organolithium reagent like n-butyllithium, deprotonates a terminal alkyne (e.g., acetylene) to generate a highly nucleophilic acetylide anion (e.g., lithium acetylide or sodium acetylide). Alternatively, a pre-formed Grignard reagent like ethynylmagnesium bromide can be used.
Nucleophilic Attack: The acetylide anion attacks the electrophilic carbonyl carbon of 4-phenylcyclohexanone. This attack is typically directed along the Bürgi-Dunitz trajectory, an angle of approximately 107° relative to the carbonyl bond, which maximizes orbital overlap between the nucleophile's HOMO and the carbonyl's π* LUMO.
Formation of a Tetrahedral Intermediate: This nucleophilic attack breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a transient tetrahedral alkoxide intermediate. The stereochemistry of the final product is determined in this step. The attack can occur from either the axial or equatorial face relative to the cyclohexyl ring, leading to two potential diastereomeric products where the ethynyl (B1212043) and hydroxyl groups are cis or trans to the phenyl group.
Protonation: An acidic workup (e.g., with ammonium (B1175870) chloride or dilute acid) protonates the negatively charged oxygen atom of the alkoxide intermediate to yield the final this compound product.
Beyond its synthesis, this compound can undergo further reactions where other transient species are implicated. For instance, under certain conditions, such as those involving lead tetraacetate or photolysis, an alkoxyl radical could be generated from the hydroxyl group. sonar.ch The subsequent fate of this radical intermediate would likely involve β-scission, a fragmentation reaction common for such species, potentially leading to ring-opening and the formation of new carbonyl and radical species. sonar.ch
The stereochemical outcome of the nucleophilic addition is highly dependent on the steric and electronic environment of the ketone. For 4-phenylcyclohexanone, the bulky phenyl group preferentially occupies an equatorial position to minimize steric strain. The incoming nucleophile's trajectory is influenced by this conformation. Highly stereoselective axial addition of ethynyl anions has been noted as the typical outcome in conformationally defined cyclohexenones, which suggests a similar preference may occur with cyclohexanones in the absence of overwhelming steric hindrance. researchgate.net
| Reaction Step | Description | Key Intermediate/Species |
| Nucleophile Formation | Deprotonation of acetylene (B1199291) or use of a pre-formed reagent. | Acetylide Anion (e.g., HC≡C⁻Li⁺) |
| Nucleophilic Attack | Attack of the acetylide on the carbonyl carbon of 4-phenylcyclohexanone. | Bürgi-Dunitz Trajectory Transition State |
| Intermediate Formation | Formation of a tetrahedral species with a negative charge on the oxygen. | Tetrahedral Alkoxide |
| Protonation | Addition of a proton source to neutralize the alkoxide. | This compound |
| Radical Formation (Hypothetical) | Generation of an alkoxyl radical from the alcohol under oxidative conditions. | Alkoxyl Radical (C₁₄H₁₅O•) |
Role of Catalysts and Reagents in Defining Reaction Mechanisms
The choice of reagents and catalysts is paramount in directing the reaction pathway and determining the final product structure and stereochemistry.
In the synthesis of this compound, the nature of the acetylide's counter-ion (e.g., Li⁺, Na⁺, MgBr⁺) can influence the aggregation state of the nucleophile and its reactivity. Grignard reagents (RMgX) and organolithium reagents (RLi) are considered "hard" nucleophiles and reliably engage in 1,2-addition to the carbonyl group of α,β-unsaturated ketones. researchgate.net While 4-phenylcyclohexanone is a saturated ketone, the principle of using hard nucleophiles for direct carbonyl addition remains central.
Mechanochemical methods, which use mechanical force (e.g., ball milling) to initiate reactions, offer an alternative, often solvent-free, reaction environment. nih.gov Aldol (B89426) condensation reactions involving 4-phenylcyclohexanone have been successfully performed using a vibrating ball mill in the presence of a strong base like NaOH. beilstein-journals.orgd-nb.info Similarly, Sonogashira coupling reactions, which form a C-C bond between a terminal alkyne and an aryl or vinyl halide, have been achieved under mechanochemical conditions using a palladium catalyst and a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), often without the need for a copper co-catalyst that is typical in solution-phase reactions. nih.govd-nb.info These examples suggest that the synthesis and subsequent modification of this compound could be amenable to mechanochemical processes, where the solid-state reagents and catalytic milling balls themselves define the reaction mechanism. nih.gov
For reactions involving the alkyne moiety, transition metal catalysts play a decisive role. Gold(I) catalysts, for example, are known to be highly oxophilic and carbophilic, activating alkynes toward nucleophilic attack. A gold(I)-catalyzed reaction between an alkyne and an aldehyde can proceed through a gold(I) enol intermediate, although such reactions are sensitive to the electronic nature of the substrates. umich.edu While not directly studied for this compound, such catalytic cycles represent potential pathways for its functionalization.
| Reagent/Catalyst | Role in Mechanism | Typical Reaction | Reference |
| Lithium Acetylide | Hard nucleophile for ethynylation. | 1,2-addition to a carbonyl. | researchgate.net |
| Ethynylmagnesium Bromide | Hard nucleophile for ethynylation. | 1,2-addition to a carbonyl. | researchgate.net |
| NaOH (Mechanochemical) | Base catalyst for C-C bond formation. | Aldol Condensation. | beilstein-journals.orgd-nb.info |
| Pd(OAc)₂ / DABCO (Mechanochemical) | Palladium catalyst and base for cross-coupling. | Copper-Free Sonogashira Coupling. | nih.govd-nb.info |
| Gold(I) Complexes | π-acid catalyst for alkyne activation. | Alkyne functionalization via gold-enolates. | umich.edu |
| Lead Tetraacetate | Oxidizing agent for potential radical formation. | Generation of alkoxyl radicals from alcohols. | sonar.ch |
Transition State Analysis and Energetics
The energetics and geometry of the transition state dictate the rate and stereochemical outcome of a reaction. While specific computational studies on this compound are scarce, valuable insights can be drawn from related systems.
The conformational preference of substituents on a cyclohexane (B81311) ring plays a critical role in transition state analysis. The energy difference between axial and equatorial conformers (the "A-value") for a phenyl group is significant, meaning it strongly prefers the equatorial position. The conformational preference for an ethynyl group, however, is much smaller. Studies on 1-ethynylcyclohexanol have determined the A-value for the ethynyl group to be approximately 0.18 kcal/mol, significantly less than that of a hydroxyl group (~0.78 kcal/mol). researchgate.net This indicates that the ethynyl group imposes relatively little steric hindrance, and its conformational preference is less dominant in determining the transition state geometry compared to the phenyl or hydroxyl groups.
In the nucleophilic addition of an acetylide to 4-phenylcyclohexanone, the transition state involves the approach of the linear acetylide anion to the trigonal planar carbonyl carbon. The chair-like conformation of the cyclohexanone (B45756) ring, with the bulky phenyl group in the equatorial position, is distorted as the hybridization of the carbonyl carbon changes from sp² to sp³. The relative energies of the transition states for axial versus equatorial attack determine the diastereoselectivity of the reaction. Axial attack is often kinetically favored in the addition of nucleophiles to unhindered cyclohexanones, as it avoids torsional strain with the adjacent axial hydrogens during the approach of the nucleophile.
Stereochemistry and Conformational Analysis
Configurational Isomerism of the Cyclohexane (B81311) Ring (cis/trans configurations)
1-Ethynyl-4-phenylcyclohexanol can exist as two distinct geometric isomers: cis and trans. This isomerism arises from the relative positioning of the ethynyl (B1212043) and phenyl groups on the cyclohexane ring.
In the cis -isomer , the ethynyl and phenyl groups are on the same side of the cyclohexane ring.
In the trans -isomer , these groups are on opposite sides of the ring.
The synthesis of these isomers can be achieved with a degree of stereoselectivity. For instance, the synthesis of various 2-alkyl-1-(ortho-alkyl)phenylcyclohexanols from lithium compounds and 2-alkyl-cyclohexanones has been shown to yield a single isomer. researchgate.net While this specific example does not directly involve this compound, it highlights that the stereochemical outcome of such reactions can be controlled. The separation and characterization of these isomers are crucial for understanding their distinct physical and chemical properties.
The interconversion between the cis and trans isomers is not possible without breaking and reforming covalent bonds, making them configurationally stable under normal conditions. Each of these geometric isomers can, however, exist in different conformations due to the flexibility of the cyclohexane ring.
Conformational Preferences of the Ethynyl and Phenyl Substituents (e.g., A-values)
The cyclohexane ring in this compound typically adopts a chair conformation to minimize steric strain. In this conformation, the ethynyl and phenyl substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by the steric bulk of the substituents, a factor that can be quantified using "A-values." The A-value represents the free energy difference between the equatorial and axial conformations of a substituent on a cyclohexane ring.
While specific A-values for the substituents in this compound are not extensively documented, the A-value for an ethynyl group has been determined to be approximately 0.18 kcal/mol. researchgate.netresearchgate.net This relatively small A-value suggests that the ethynyl group has a slight preference for the equatorial position but can also occupy the axial position without a significant energy penalty.
The phenyl group, being bulkier, has a much stronger preference for the equatorial position to avoid 1,3-diaxial interactions, which are significant destabilizing steric interactions with other axial substituents. In the absence of overriding electronic effects, the conformer with the bulky phenyl group in the equatorial position is generally favored. researchgate.net
The interplay between the conformational preferences of the ethynyl and phenyl groups determines the most stable conformation of both the cis and trans isomers. For the trans-isomer, the diequatorial conformation is expected to be the most stable. For the cis-isomer, one substituent must be axial while the other is equatorial; the phenyl group's strong preference for the equatorial position would likely force the ethynyl group into the axial position.
Chiral Induction and Enantiomeric Excess Determination in Asymmetric Synthesis
The synthesis of a specific enantiomer of a chiral compound is a key goal in modern organic chemistry. spjainsasaram.co.in Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction. spjainsasaram.co.in This is often achieved using chiral reagents, catalysts, or auxiliaries that create a chiral environment during the reaction. spjainsasaram.co.inyork.ac.uk
In the context of this compound, asymmetric synthesis can be employed to produce enantiomerically enriched forms of the compound. For example, enzymatic reactions have been shown to be highly effective in achieving high enantiomeric excess (ee%). frontiersin.org In one study, an enzyme demonstrated 63% conversion while achieving 100% ee% in the synthesis of a related compound. frontiersin.org
The determination of enantiomeric excess is a critical step in asymmetric synthesis. jlu.edu.cn Chiral High-Performance Liquid Chromatography (HPLC) is a common and reliable method for separating and quantifying enantiomers. nih.gov This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.
Table 1: Methods for Asymmetric Synthesis and Enantiomeric Excess Determination
| Method | Description | Application |
| Asymmetric Induction | Preferential formation of one enantiomer or diastereomer over the other using chiral reagents, catalysts, or auxiliaries. spjainsasaram.co.inyork.ac.uk | Synthesis of enantiomerically enriched this compound. |
| Enzymatic Reactions | Use of enzymes as catalysts to achieve high stereoselectivity. frontiersin.org | Can lead to high enantiomeric excess in the synthesis of chiral alcohols. frontiersin.org |
| Chiral HPLC | A chromatographic technique using a chiral stationary phase to separate and quantify enantiomers. nih.gov | Determination of the enantiomeric excess of this compound. nih.gov |
Diastereoselective Synthesis and Reaction Pathways
Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. beilstein-journals.org For this compound, which has two stereocenters (at C-1 and C-4), four possible stereoisomers exist: (1R, 4R), (1S, 4S), (1R, 4S), and (1S, 4R). The (1R, 4R) and (1S, 4S) isomers are a pair of enantiomers (the trans isomers), while the (1R, 4S) and (1S, 4R) isomers are another pair of enantiomers (the cis isomers).
The synthesis of highly substituted cyclohexanone (B45756) skeletons, which are precursors to cyclohexanols, can be achieved with high diastereoselectivity through cascade reactions like the Michael-aldol reaction. beilstein-journals.org The use of chiral auxiliaries, such as (-)-menthol and (-)-8-phenylmenthol, has been shown to be effective in controlling the stereochemical outcome of reactions involving cyclohexane rings. acs.orgnih.gov For instance, the use of trans-2-phenylcyclohexanol as a chiral auxiliary has been explored in various diastereoselective reactions. acs.orgnih.gov
The reaction pathway plays a crucial role in determining the diastereoselectivity of the synthesis. For example, the tandem [4+2]/[3+2] nitroalkene cycloaddition with chiral enol ethers has demonstrated remarkable sensitivity to the Lewis acid promoter used, allowing for the selective formation of different diastereomers. researchgate.net By carefully selecting the starting materials, reagents, and reaction conditions, it is possible to favor the formation of a specific diastereomer of this compound.
Advanced Characterization and Spectroscopic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate structural and conformational details of 1-Ethynyl-4-phenylcyclohexanol. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's connectivity and spatial arrangement can be assembled.
Detailed analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom within the molecule. Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial in this process. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically 2-3 bonds), which helps in piecing together the molecular skeleton. For instance, an HMBC correlation between the ethynyl (B1212043) proton and the quaternary carbon C1 would confirm the attachment of the ethynyl group.
Conformational analysis of the cyclohexanol (B46403) ring is another critical aspect addressed by NMR. The relative orientation of the hydroxyl and phenyl groups (axial vs. equatorial) can be determined by examining proton-proton coupling constants (³JHH) and through-space Nuclear Overhauser Effect (NOE) correlations. mdpi.com Generally, larger coupling constants between adjacent axial protons are observed compared to axial-equatorial or equatorial-equatorial protons. NOESY experiments can reveal protons that are close in space, further defining the conformational preferences of the substituents. mdpi.com For example, the preference for the bulky phenyl group to occupy an equatorial position to minimize steric strain can be confirmed. The conformational preference of the ethynyl group in 1-ethynylcyclohexanol has been studied and is smaller than that of the hydroxyl group. researchgate.net Dilution studies can also be employed to determine the chemical shift of the monomeric hydroxyl proton, which is influenced by its conformation and hydrogen bonding. researchgate.net
Table 1: Representative NMR Data for this compound Derivatives
| Technique | Parameter | Observed For | Significance |
| ¹H NMR | Chemical Shift (δ) | Hydroxyl Proton | Indicates conformation and hydrogen bonding researchgate.net |
| ¹³C NMR | Chemical Shift (δ) | Aliphatic & Aromatic C | Confirms carbon skeleton |
| ¹H-¹H COSY | Correlation | Vicinal Protons | Establishes proton connectivity |
| ¹H-¹³C HSQC | Correlation | Directly Bonded H & C | Assigns protonated carbons |
| ¹H-¹³C HMBC | Correlation | H & C (2-3 bonds apart) | Establishes long-range connectivity |
| NOESY | Correlation | Protons close in space | Determines stereochemistry & conformation mdpi.com |
This table is illustrative. Actual chemical shifts and coupling constants are dependent on the specific derivative and experimental conditions.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography provides unparalleled, definitive information regarding the solid-state structure of this compound, including precise bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov This technique is essential for unambiguously establishing the three-dimensional arrangement of atoms in a crystalline sample.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the electron density distribution within the crystal, allowing for the construction of a detailed molecular model. For chiral molecules like this compound, which can exist as enantiomers, X-ray crystallography can determine the absolute configuration. nih.gov This is often achieved through the use of anomalous dispersion, where the scattering of X-rays by electrons is slightly out of phase. wikipedia.org The Flack parameter, calculated during the refinement of the crystal structure, is a key indicator of the absolute structure; a value close to 0 confirms the determined configuration, while a value near 1 suggests the inverted structure is correct. wikipedia.org
Crystallographic data for related structures, such as 4-phenylcyclohexanol (B47007), reveal details about the conformation of the cyclohexane (B81311) ring and the orientation of the phenyl substituent in the solid state. nih.gov For this compound, X-ray analysis would confirm the chair conformation of the cyclohexane ring and provide precise measurements of the bond lengths and angles for the ethynyl, hydroxyl, and phenyl groups. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the packing of the molecules in the crystal lattice.
Table 2: Illustrative Crystallographic Parameters for a Cyclohexanol Derivative
| Parameter | Description | Example Value (for a related structure) |
| Crystal System | The basic shape of the unit cell. | Monoclinic |
| Space Group | The symmetry elements of the crystal. | P2₁/c researchgate.net |
| a, b, c (Å) | The dimensions of the unit cell. | a = 8.908, b = 10.505, c = 15.452 researchgate.net |
| α, β, γ (°) | The angles of the unit cell. | β = 105.043 researchgate.net |
| Z | The number of molecules per unit cell. | 4 researchgate.net |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.0513 researchgate.net |
| Flack Parameter | Indicates the absolute configuration of a chiral crystal. wikipedia.org | 0.00(8) (for a chiral compound) researchgate.net |
Data presented are for illustrative purposes and are based on published data for structurally related compounds.
Chromatographic Techniques for Purity and Enantiomeric Ratio Determination (GC, HPLC)
Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are vital for assessing the purity of this compound and for separating and quantifying its enantiomers.
Purity Determination: Both GC and HPLC can be used to determine the chemical purity of a sample. In GC, the compound is vaporized and passed through a column, separating it from any volatile impurities. The retention time, the time it takes for the compound to pass through the column, is a characteristic property. In HPLC, the sample is dissolved in a solvent and pumped through a column containing a stationary phase. Different components of the mixture interact differently with the stationary phase, leading to their separation. A single, sharp peak in the chromatogram typically indicates a high degree of purity.
Enantiomeric Ratio Determination: Since this compound is a chiral molecule, it can exist as a pair of enantiomers. These enantiomers have identical physical properties except for their interaction with polarized light and other chiral molecules. Separating and quantifying enantiomers is crucial, and this is typically achieved using chiral chromatography. rsc.orgcsfarmacie.cz
Chiral HPLC is the most common method for this purpose. rsc.org It utilizes a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral molecule. phenomenex.comchiralpedia.com The enantiomers of this compound will interact differently with the CSP, forming transient diastereomeric complexes of varying stability. phenomenex.com This difference in interaction strength causes one enantiomer to be retained on the column longer than the other, resulting in their separation and allowing for the determination of the enantiomeric ratio (or enantiomeric excess, ee). Polysaccharide-based CSPs are frequently used for their broad applicability. csfarmacie.cz The separation can be optimized by adjusting the mobile phase composition and flow rate. rsc.org In some cases, derivatization of the analyte with a chiral derivatizing agent can be performed to create diastereomers that can be separated on a standard achiral column. chiralpedia.com
Table 3: Chromatographic Methods for the Analysis of this compound
| Technique | Application | Key Principle | Typical Stationary Phase |
| Gas Chromatography (GC) | Purity assessment | Separation based on volatility and interaction with the stationary phase. | Capillary column with a non-polar or medium-polarity phase. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Separation based on differential partitioning between mobile and stationary phases. | C18 (reversed-phase) |
| Chiral HPLC | Enantiomeric ratio determination | Differential interaction of enantiomers with a chiral stationary phase. phenomenex.com | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) csfarmacie.cz |
Electron Paramagnetic Resonance (EPR) Spectroscopy in Radical Spin Trapping Studies
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a specialized technique used to detect and characterize species with unpaired electrons, such as free radicals. wikipedia.org While this compound itself is not a radical, EPR can be employed in studies where this compound is involved in or generated from reactions that produce radical intermediates.
The primary application of EPR in this context is through spin trapping. wikipedia.orgnih.gov Short-lived, highly reactive radicals are often difficult to detect directly with EPR due to their low concentrations and transient nature. wikipedia.org Spin trapping overcomes this limitation by using a "spin trap," a molecule that reacts with the transient radical to form a more stable and persistent radical adduct. wikipedia.org This spin adduct can then be readily detected and characterized by EPR. Commonly used spin traps include nitrones like phenyl N-t-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). wikipedia.org
The resulting EPR spectrum of the spin adduct provides valuable information. The g-value and, more importantly, the hyperfine coupling constants (hfcs) of the spectrum are characteristic of the trapped radical. mdpi.com The hyperfine couplings arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H), and the splitting pattern and magnitude of these couplings can help to identify the structure of the original transient radical. mdpi.com For example, if a reaction involving this compound were to generate a phenyl radical, this could be trapped and the characteristic EPR spectrum of the phenyl radical adduct would be observed.
Table 4: EPR Spin Trapping Parameters for Radical Identification
| Parameter | Description | Significance |
| g-value | A dimensionless constant that is characteristic of the radical's electronic environment. | Helps in the general classification of the radical. |
| Hyperfine Coupling Constant (a) | Measures the strength of the interaction between the unpaired electron and a magnetic nucleus. | Provides detailed structural information about the radical, aiding in its specific identification. mdpi.com |
| Spin Trap | A molecule that reacts with a transient radical to form a stable radical adduct. wikipedia.org | Enables the detection and characterization of short-lived radicals. wikipedia.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. davuniversity.orgijprajournal.com For organic molecules like this compound, the most relevant electronic transitions are typically π → π* and n → π*. davuniversity.org
While UV-Vis spectroscopy does not provide the detailed structural information of NMR or X-ray crystallography, it is a valuable and straightforward method for confirming the presence of the aromatic chromophore and can be used for quantitative analysis based on the Beer-Lambert law. ijprajournal.com
Table 5: Typical Electronic Transitions in this compound
| Transition | Involves | Relative Energy | Expected Spectral Region |
| π → π | Phenyl group, Ethynyl group | High | Strong absorption in the UV region |
| n → π | Hydroxyl group oxygen | Lower | Weaker absorption, may be obscured by stronger bands |
| σ → σ* | C-C and C-H sigma bonds | Very High | Far UV, not typically observed on standard instruments |
Computational and Theoretical Chemistry
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Molecular Orbital Theory) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Molecular Orbital (MO) theory are used to model the electronic distribution and energy levels within 1-Ethynyl-4-phenylcyclohexanol. wiley-vch.deresearchgate.net
MO theory posits that electrons in a molecule occupy molecular orbitals that extend over the entire structure. wiley-vch.de For this compound, these calculations would identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting reactivity. wiley-vch.de For instance, the HOMO is often associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. In a reaction, electrons typically flow from the HOMO of one molecule to the LUMO of another. wiley-vch.de
DFT calculations can provide detailed insights into the electronic structure, including electron density, electrostatic potential maps, and orbital energies. researchgate.net For example, a DFT study on a related compound, methylacetylene, revealed significant polarization of the C≡C triple bond. researchgate.net A similar analysis for this compound would likely show a polarized ethynyl (B1212043) group and provide quantitative data on the molecule's dipole moment.
Table 1: Illustrative Frontier Orbital Data from a Hypothetical DFT Calculation This table is illustrative and represents the type of data that would be generated from a DFT calculation.
| Orbital | Energy (eV) | Primary Atomic Contribution |
|---|---|---|
| HOMO | -6.5 | π-system of the ethynyl group |
| LUMO | -0.8 | π*-system of the phenyl group |
| HOMO-1 | -7.2 | π-system of the phenyl group |
| LUMO+1 | +1.5 | σ*-orbitals of the cyclohexyl ring |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be invaluable for exploring its conformational landscape. The cyclohexane (B81311) ring can exist in several conformations, primarily the chair, boat, and twist-boat forms.
MD simulations can sample these different conformations and determine their relative energies and populations at a given temperature. A key aspect for this compound would be the orientation of the bulky phenyl and ethynyl substituents. There are two possible chair conformations for the 1,4-disubstituted cyclohexane ring: one with both substituents in equatorial positions and another with both in axial positions. The diequatorial conformer is generally more stable.
Furthermore, MD simulations can analyze intramolecular and intermolecular interactions. For instance, they can probe for potential hydrogen bonding between the hydroxyl group (donor) and the π-system of the ethynyl group (acceptor). In a solution, MD can model how solvent molecules arrange around the solute, providing insights into solvation effects. numberanalytics.com Computational studies combined with MD simulations have been used to analyze the substrate-binding pocket of enzymes acting on similar structures like cis- and trans-4-phenylcyclohexanol. frontiersin.org
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational chemistry is a powerful tool for predicting the outcome of chemical reactions. rsc.org By calculating the energies of reactants, transition states, and products, chemists can forecast the feasibility and selectivity of a transformation.
Reactivity : The energy gap between the HOMO and LUMO can be an indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity. Reactivity indices derived from conceptual DFT can also quantify susceptibility to nucleophilic or electrophilic attack. rsc.org
Regioselectivity : For reactions involving the addition to the ethynyl group of this compound, theoretical calculations can determine which of the two triple-bonded carbons is more susceptible to attack. This is achieved by modeling the transition states for both possible addition pathways; the path with the lower activation energy is favored. acs.org This type of regioselectivity has been observed and rationalized in reactions like the Pauson-Khand reaction. acs.org
Stereoselectivity : The synthesis of chiral compounds often requires controlling stereoselectivity. acs.org Computational modeling can help predict which diastereomer or enantiomer will be the major product. For this compound, which is chiral, models could predict the facial selectivity of an attack on the cyclohexane ring or the ethynyl group, guided by the steric hindrance of the phenyl and hydroxyl groups.
Analysis of Electronic Structure and Bonding (e.g., Natural Bond Orbital (NBO) analysis)
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular wavefunctions from a quantum calculation into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.de This method provides a quantitative description of bonding and electronic delocalization. numberanalytics.comuni-muenchen.de
For this compound, NBO analysis would provide detailed information on:
Bonding : It would describe the hybridization and polarization of key bonds, such as the C-O bond of the alcohol, the C-C bonds of the cyclohexane ring, and the C≡C triple bond.
Donor-Acceptor Interactions : NBO analysis quantifies delocalization effects by examining interactions between filled (donor) NBOs and empty (acceptor) NBOs. numberanalytics.com The stabilization energy, E(2), associated with these interactions indicates their importance. A key interaction to investigate in this molecule would be the potential intramolecular hydrogen bond between the lone pair of the hydroxyl oxygen (donor) and the antibonding π* orbital of the C≡C bond (acceptor).
Table 2: Illustrative NBO Donor-Acceptor Interactions for this compound This table is illustrative and represents the type of data that would be generated from an NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | σ* (C-H) | 2.1 | Hyperconjugation |
| LP (O) | π* (C≡C) | 0.8 | Intramolecular H-bond |
| σ (C-H) | σ* (C-C) | 5.4 | Ring Hyperconjugation |
| π (C≡C) | π* (Phenyl) | 1.5 | π-conjugation |
Application of Steric Maps and Reactivity Indices in Catalyst Design
When this compound is used as a substrate in a catalytic reaction, its interaction with the catalyst is paramount. Computational tools like steric maps and reactivity indices are crucial for understanding and designing effective catalysts. rsc.org
Steric Maps : These are 3D representations that visualize the steric hindrance around a molecule or a catalytic center. rsc.org For a catalyst designed to act on this compound, a steric map of the substrate would reveal which parts of the molecule are sterically accessible. For example, the phenyl group would create significant steric bulk on one side of the cyclohexane ring. Tools like Buried Volume (%VBur) can provide a single numerical descriptor for the steric environment, which can be correlated with catalytic activity and selectivity. rsc.orgresearchgate.net
Reactivity Indices : These are parameters calculated from the electronic structure that predict a molecule's behavior. rsc.org Examples include:
pKa : Computationally predicted pKa values for the hydroxyl group can indicate its acidity and how it might interact with a basic catalyst or reagent. rsc.org
Polarizability : This index measures how easily the electron cloud of the molecule can be distorted. The polarizable π-system of the ethynyl and phenyl groups would be a key feature. rsc.org
Molecular Electrostatic Potential (MEP) : An MEP map would show the charge distribution, highlighting the electronegative oxygen atom as a site for electrophilic attack or coordination to a metal center.
Machine Learning Applications in Predictive Organic Chemistry
Machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes from large datasets. arxiv.orgchemrxiv.org While specific ML models for this compound are not documented, the framework for their application is well-established.
An ML pipeline for this compound would involve:
Molecular Representation : The 2D or 3D structure of this compound would be converted into a numerical format, such as a molecular fingerprint or a graph-based representation. arxiv.org
Model Training : An ML model (e.g., gradient boosting, neural network) would be trained on a large dataset of known molecules and their properties (e.g., solubility, reactivity, boiling point). arxiv.orgchemrxiv.org
Prediction : The trained model could then predict various properties for this compound, even if it has never been experimentally tested. arxiv.org
Recent work has focused on developing ML models to predict suitable solvents for organic reactions, achieving high accuracy and even suggesting greener alternatives. chemrxiv.org Such a model could be applied to predict optimal reaction conditions for syntheses involving this compound.
Applications in Advanced Organic Synthesis
Utilization as Chiral Auxiliaries and Building Blocks for Complex Molecules
The strategic value of 1-Ethynyl-4-phenylcyclohexanol is rooted in its potential for both stereochemical control and as a cornerstone for building molecular complexity.
Chiral Auxiliary Potential:
A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to guide a chemical reaction towards the formation of a single enantiomer of the product. wikipedia.org After the desired stereocenter is set, the auxiliary is removed for recycling. While direct applications of this compound as a chiral auxiliary are not extensively documented, its core structure is analogous to trans-2-phenylcyclohexanol, a well-established and powerful auxiliary in asymmetric synthesis. wikipedia.orgacs.org
Introduced by J. K. Whitesell, trans-2-phenylcyclohexanol has proven effective in controlling the stereochemistry of various transformations, including ene reactions, Diels-Alder reactions, and conjugate additions. wikipedia.orgresearchgate.net The bulky phenyl group effectively shields one face of the reactive site, directing the approach of incoming reagents to the opposite face and thereby inducing high diastereoselectivity. smolecule.com The mechanism relies on the rigid conformation of the cyclohexane (B81311) ring and the steric influence of the phenyl group. smolecule.com Given that this compound contains the crucial phenylcyclohexanol moiety, its chiral enantiomers are strong candidates for development as auxiliaries. The presence of the terminal alkyne offers an additional synthetic handle for attachment to substrates or for post-reaction modification, a feature not present in the parent trans-2-phenylcyclohexanol.
As a Versatile Building Block:
Beyond stereochemical control, this compound serves as a trifunctional building block for constructing complex molecules. Each functional group—the hydroxyl, the phenylcyclohexyl core, and the ethynyl (B1212043) group—provides a distinct reaction site. The terminal alkyne is particularly valuable, enabling a wide range of transformations central to modern organic synthesis. These include:
Sonogashira Coupling: For the formation of carbon-carbon bonds with aryl or vinyl halides. beilstein-journals.org
Click Chemistry: Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole rings, linking molecular fragments. grafiati.com
Alkynylation Reactions: Where the terminal alkyne acts as a nucleophile to attack electrophiles.
The hydroxyl group can be used as a nucleophile or directing group in cyclization reactions, while the phenyl ring can be functionalized through electrophilic aromatic substitution. This multifunctionality allows for the stepwise and controlled assembly of elaborate molecular architectures.
Table 1: Potential Reactions Leveraging this compound as a Building Block This table is illustrative, based on the known reactivity of the compound's functional groups.
| Reaction Type | Reagent Partner | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Sonogashira Coupling | Aryl Iodide (Ar-I) | Pd(PPh₃)₄, CuI, Et₃N | Aryl-substituted Alkyne |
| Azide-Alkyne Cycloaddition | Benzyl (B1604629) Azide | CuSO₄, Sodium Ascorbate | 1,2,3-Triazole Derivative |
| Hydration (Markovnikov) | H₂O, H₂SO₄ | HgSO₄ | Methyl Ketone |
| Pauson-Khand Reaction | Ethene, CO | Co₂(CO)₈ | Bicyclic Cyclopentenone |
| Intramolecular Hydroalkoxylation | (If tethered to an alcohol) | Gold or Lanthanide Catalyst | Cyclic Enol Ether |
Precursors for the Synthesis of Novel Carbocyclic and Heterocyclic Architectures
The reactivity of the ethynyl group is central to the role of this compound as a precursor to diverse ring systems.
Synthesis of Carbocyclic Architectures:
The construction of all-carbon rings (carbocycles) is a fundamental goal in organic synthesis. The Pauson-Khand reaction, a formal [2+2+1] cycloaddition, stands out as a powerful method for converting an alkyne, an alkene, and carbon monoxide into a cyclopentenone. wikipedia.org This reaction, typically mediated by dicobalt octacarbonyl (Co₂(CO)₈), can be applied intramolecularly or intermolecularly. csic.es this compound is an ideal substrate for this transformation, where its alkyne moiety can react with an alkene to forge a new five-membered ring, leading to complex polycyclic structures. wikipedia.orgcsic.es
Furthermore, the alkyne can participate in transition metal-catalyzed cyclopropanation reactions, providing access to highly strained and synthetically useful three-membered carbocycles. nih.gov
Synthesis of Heterocyclic Architectures:
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and biologically active natural products. sciencescholar.usmdpi-res.com The intramolecular cyclization of alkynyl alcohols is a highly effective and atom-economical strategy for synthesizing oxygen-containing heterocycles. researchgate.net Catalyzed by various transition metals, including gold, indium, and lanthanides, the hydroxyl group of an alkynyl alcohol can add across the alkyne's triple bond. jst.go.jpacs.orgresearchgate.net Depending on the substrate and catalyst, this hydroalkoxylation can proceed with high regioselectivity to form either five- or six-membered exocyclic enol ethers. acs.orgnih.gov For a substrate like this compound, this reaction pathway opens a direct route to spirocyclic ethers.
Table 2: Catalyst-Dependent Cyclization of Alkynyl Alcohols
| Catalyst System | Typical Ring Size Formed (Selectivity) | Reaction Conditions | Reference |
|---|---|---|---|
| In(OTf)₃ | 5- or 6-membered (exo-selective) | Toluene, Heat | researchgate.net |
| Ln[N(SiMe₃)₂]₃ (Lanthanides) | 5- or 6-membered (exo-selective) | Benzene, 25°C | acs.org |
| [(Ph₃PAu)₃O]BF₄ (Gold) | 6- or 7-membered (endo/exo mix, substrate dependent) | THF, 60°C | jst.go.jp |
The ethynyl group is also a key precursor for nitrogen-containing heterocycles. As previously mentioned, click chemistry with azides yields 1,2,3-triazoles, which are exceptionally stable and valuable linkers in medicinal chemistry and materials science. grafiati.com Other synthetic strategies allow for the conversion of terminal alkynes into a variety of other heterocyclic systems, including pyrazoles and indoles, further highlighting the synthetic potential of this compound. mdpi.com
Role in the Design and Synthesis of Ligands and Functional Molecules
The unique structural features of this compound make it an attractive platform for designing ligands for catalysis and for creating molecules with specific functions.
Design and Synthesis of Ligands:
Ligands are molecules that bind to a central metal atom to form a coordination complex, which can function as a catalyst. The properties of a ligand—its size, shape, and electronic character—are critical for controlling the activity and selectivity of the catalyst. The ethynyl group is a versatile component in modern ligand design. uni-wuerzburg.de It can serve as a rigid linker to connect different coordinating units or participate directly in metal binding through π-coordination. acs.orgacs.org
The 2-arylcyclohexanol framework, present in this compound, has been successfully incorporated into chiral phosphite (B83602) ligands. These ligands, when combined with palladium, have been used to catalyze asymmetric carboalkoxylation reactions for the synthesis of enantiomerically enriched tetrahydrofurans. nih.gov This demonstrates that the core structure of this compound is suitable for inclusion in highly effective chiral ligands. The compound could be elaborated into phosphine, N-heterocyclic carbene (NHC), or other common ligand classes, where the phenyl and ethynyl groups can be used to fine-tune the steric and electronic properties of the resulting catalyst.
Synthesis of Functional Molecules:
The synthesis of functional molecules for materials science often requires rigid, well-defined scaffolds. The combination of a phenyl ring and a linear ethynyl group in this compound provides a basis for creating conjugated systems. Such systems are fundamental to molecules with interesting photophysical or electronic properties. The terminal alkyne can be coupled to other aromatic or unsaturated systems to extend π-conjugation, a key strategy in the development of molecular wires, organic light-emitting diodes (OLEDs), and dye-sensitized solar cells. grafiati.com The hydroxyl group provides a convenient point of attachment to surfaces or polymer backbones, allowing for the integration of these functional units into larger materials.
Future Directions and Emerging Research Areas
Development of Novel and Highly Efficient Synthetic Routes to 1-Ethynyl-4-phenylcyclohexanol and its Derivatives
The classical synthesis of this compound involves the nucleophilic addition of an acetylide anion to 4-phenylcyclohexanone (B41837). While effective, this method often relies on stoichiometric amounts of strong bases and cryogenic conditions. Future research is directed towards overcoming these limitations by developing catalytic and more atom-economical approaches.
Key Research Thrusts:
Catalytic Ethynylation: A primary goal is the development of catalytic systems that can promote the direct ethynylation of 4-phenylcyclohexanone using acetylene (B1199291) gas or a less hazardous acetylene surrogate. This could involve transition metal catalysts (e.g., based on zinc, copper, or indium) that can activate the alkyne C-H bond under milder conditions, reducing the need for super-stoichiometric organometallic reagents.
One-Pot and Tandem Reactions: Designing multi-component reactions where 4-phenylcyclohexanone is generated in situ and immediately trapped by an ethynylating agent could significantly improve process efficiency. This streamlines the synthetic sequence, minimizes purification steps, and reduces solvent and reagent waste.
Synthesis of Derivatives: Research is also focused on developing efficient pathways to derivatives of this compound. This includes stereoselective methods to control the orientation of the substituents on the cyclohexane (B81311) ring, which is crucial for applications in medicinal chemistry and materials science.
Table 9.1: Comparison of Synthetic Methodologies for this compound
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Classical Grignard/Acetylide Addition | 4-Phenylcyclohexanone, Ethynylmagnesium bromide or Lithium acetylide | Anhydrous solvents (THF, ether), often low temperatures (-78 °C to 0 °C) | High yield, well-established | Stoichiometric strong base, moisture sensitive, cryogenic conditions |
| Catalytic Ethynylation (Emerging) | 4-Phenylcyclohexanone, Acetylene source (e.g., TMS-acetylene), Catalyst (e.g., Zn(OTf)₂, CuI) | Milder conditions, various solvents | Catalytic, potentially more atom-economical, avoids strong bases | Catalyst cost and sensitivity, may require co-catalysts or additives |
Exploration of New Reactivity Modes and Transformations of the Compound
The dual functionality of the hydroxyl and ethynyl (B1212043) groups in this compound makes it a versatile building block for organic synthesis. Future research aims to uncover new transformations that exploit the interplay between these two groups.
Areas of Investigation:
Intramolecular Cyclizations: The proximity of the hydroxyl and alkyne groups allows for intramolecular cyclization reactions to form novel heterocyclic scaffolds, such as furan (B31954) or dihydrofuran derivatives. These reactions can be triggered by various catalysts (e.g., gold, platinum, or silver salts) and can proceed through different mechanistic pathways, leading to a diversity of products.
Click Chemistry and Beyond: The terminal alkyne is a prime handle for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form triazoles. Future work will likely explore its participation in other types of cycloadditions and coupling reactions, such as Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings, to synthesize complex architectures.
Rearrangement Reactions: Under acidic or metal-catalyzed conditions, this compound can undergo rearrangements like the Meyer-Schuster or Rupe rearrangement. A deeper investigation into controlling the selectivity of these rearrangements could provide access to valuable α,β-unsaturated ketones and other carbonyl compounds.
Advanced Computational Modeling for Rational Design and Reaction Prediction
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules and reactions. For this compound, computational modeling can provide insights that are difficult to obtain through experiments alone.
Applications of Computational Modeling:
Conformational Analysis: The cyclohexane ring can adopt various chair and boat conformations, and the orientation of the bulky phenyl and ethynyl groups can significantly influence the molecule's reactivity and properties. Computational studies can accurately predict the most stable conformations and the energy barriers between them.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to map out the potential energy surfaces of reactions involving this compound. This allows for the detailed study of transition states and intermediates, providing a deeper understanding of reaction mechanisms and selectivity.
Rational Design of Catalysts and Derivatives: By modeling the interaction of this compound with potential catalysts, researchers can rationally design more efficient and selective catalytic systems. Similarly, the properties of virtual derivatives can be calculated to guide the synthesis of new molecules with desired characteristics.
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
To move from laboratory-scale synthesis to industrial production, modern manufacturing technologies are essential. Flow chemistry and automated synthesis offer significant advantages in terms of safety, efficiency, and scalability.
Advantages for this compound Production:
Enhanced Safety: The use of highly reactive reagents like organolithiums or Grignard reagents, and the handling of acetylene gas, can be hazardous on a large scale. Flow reactors, with their small reaction volumes and excellent heat and mass transfer, allow for these reactions to be performed under tightly controlled and safer conditions.
Improved Efficiency and Reproducibility: Automated systems can precisely control reaction parameters such as temperature, pressure, and residence time, leading to higher yields and more consistent product quality. This also allows for rapid optimization of reaction conditions.
Scalability: Scaling up a reaction in a flow system is often a matter of running the reactor for a longer period or using parallel reactors, which is a more straightforward process than scaling up a batch reactor.
Development of More Sustainable and Green Methodologies for its Synthesis and Derivatization
The principles of green chemistry are increasingly guiding the development of new chemical processes. For this compound, this means a focus on reducing environmental impact and improving resource efficiency.
Key Green Chemistry Strategies:
Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) like THF and ether with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents is a key research goal.
Energy Efficiency: Developing reactions that can be performed at ambient temperature and pressure reduces energy consumption. The use of microwave or ultrasonic irradiation can sometimes accelerate reactions and improve energy efficiency.
Waste Reduction: The ideal synthesis is one that is highly atom-economical, meaning that most of the atoms from the reactants are incorporated into the final product. Catalytic methods and one-pot reactions are central to achieving this goal and minimizing waste generation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Ethynyl-4-phenylcyclohexanol, and how are the products validated?
- Methodological Answer : The compound is typically synthesized via Sonogashira coupling between 4-phenylcyclohexanol derivatives and acetylene equivalents. Validation involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, mass spectrometry (MS) for molecular weight verification, and comparison with spectral libraries (e.g., NIST or PubChem) . For purity assessment, high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) is recommended .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Researchers must use personal protective equipment (PPE), including gloves, goggles, and lab coats. Work should be conducted in a fume hood to avoid inhalation. Storage requires inert conditions (e.g., under nitrogen) at low temperatures to prevent degradation. Waste disposal must follow institutional guidelines for organic solvents, as outlined in safety data sheets (SDS) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl and ethynyl stretches), while - and -NMR elucidate proton and carbon environments. High-resolution mass spectrometry (HRMS) confirms molecular formula. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions may arise from impurities or conformational isomers. Strategies include:
- Repurifying the compound via column chromatography or recrystallization.
- Using 2D-NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.
- Comparing experimental IR/MS data with computational predictions (e.g., density functional theory) .
Q. What strategies optimize enantioselective synthesis of this compound?
- Methodological Answer : Chiral catalysts (e.g., palladium complexes with BINAP ligands) can induce asymmetry during Sonogashira coupling. Alternatively, enzymatic resolution using lipases or esterases may separate enantiomers post-synthesis. Solvent polarity and temperature must be optimized to enhance enantiomeric excess (ee) .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
- Methodological Answer : Systematic modifications (e.g., substituting the phenyl group with halogens or altering the cyclohexanol ring) are synthesized. Biological assays (e.g., antimicrobial or enzyme inhibition tests) quantify activity changes. Multivariate statistical analysis identifies critical structural determinants .
Q. What environmental impact assessments are critical for sustainable use of this compound?
- Methodological Answer : Conduct OECD 301 biodegradability tests to evaluate persistence. Ecotoxicity studies (e.g., Daphnia magna assays) assess aquatic impacts. Life-cycle analysis (LCA) evaluates the environmental footprint of synthesis pathways, prioritizing green solvents (e.g., cyclopentyl methyl ether) .
Q. How does the ethynyl group influence the compound’s electronic and steric properties?
- Methodological Answer : The ethynyl moiety enhances electron-withdrawing effects, polarizing the cyclohexanol ring. Computational modeling (e.g., molecular electrostatic potential maps) visualizes charge distribution. Steric effects are quantified via X-ray crystallography or rotational barrier measurements using dynamic NMR .
Notes on Data Utilization
- Spectral Validation : Cross-reference experimental IR/NMR data with NIST Standard Reference Database 69 to minimize errors .
- Synthesis Optimization : Pilot-scale trials should test catalytic systems (e.g., Pd/Cu vs. Ni-based) for yield improvements .
- Environmental Metrics : Use the ECHA database to assess regulatory compliance for disposal and transport .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
